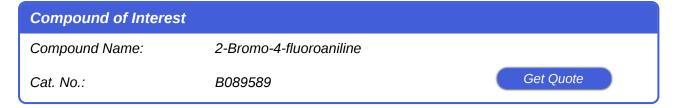


A Comprehensive Technical Guide to 2-Bromo-4fluoroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-4-fluoroaniline** (CAS No. 1003-98-1), a key building block in modern organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed synthesis protocol, and illustrates its application in forming complex molecules through a representative experimental workflow.

Core Properties of 2-Bromo-4-fluoroaniline

2-Bromo-4-fluoroaniline is a halogenated aniline derivative valued for its utility in introducing a bromo-fluorophenyl moiety into target molecules. Its physical and chemical characteristics are summarized below.

Chemical and Physical Data



Property	Value	Citations
CAS Number	1003-98-1	[1][2][3][4]
Molecular Formula	C ₆ H ₅ BrFN	[1][2][5][6]
Molecular Weight	190.01 g/mol	[1][4][7]
Appearance	White to light brown crystalline solid or powder	[2]
Melting Point	41-62 °C	[2]
Boiling Point	221-255 °C	[3][4]
Density	1.67 g/mL at 25 °C	[3][4]
Solubility	Sparingly soluble in water; Soluble in ethanol, methanol, and acetone.	
Refractive Index	n20/D 1.583	[3][4]

Structural Information

Identifier	Value	Citations
IUPAC Name	2-bromo-4-fluoroaniline	[5][8]
SMILES	Nc1ccc(F)cc1Br	[4][5]
InChI Key	YLMFXCIATJJKQL- UHFFFAOYSA-N	[4][5]

Synthesis of 2-Bromo-4-fluoroaniline

A common and efficient method for the synthesis of **2-Bromo-4-fluoroaniline** involves the electrophilic bromination of 4-fluoroaniline.

Experimental Protocol: Bromination of 4-Fluoroaniline



This protocol describes the synthesis of **2-Bromo-4-fluoroaniline** from 4-fluoroaniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).

Materials:

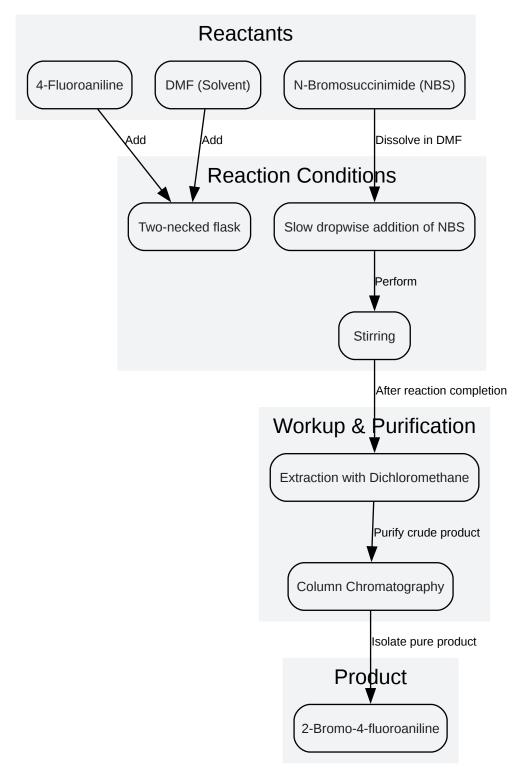
- 4-fluoroaniline (8.64 mL, 58.13 mmol)
- N,N-dimethylformamide (DMF), distilled (200 mL)
- N-bromosuccinimide (NBS) (11.4 g, 63.95 mmol)
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate
- n-hexane

Procedure:

- To a two-necked flask equipped with a stirring device, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).[1][3]
- Dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in DMF.[1][3]
- Slowly add the NBS solution dropwise to the stirring solution of 4-fluoroaniline.[1][3]
- Once the reaction is complete, perform an extraction using dichloromethane (CH₂Cl₂).[1][3]
- Purify the product by column chromatography using an eluent mixture of ethyl acetate and n-hexane (1:4 ratio).[1][3]
- The final product, **2-bromo-4-fluoroaniline**, is obtained with a reported yield of 95%.[1][3]



Synthesis of 2-Bromo-4-fluoroaniline



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Caption: Workflow for the synthesis of **2-Bromo-4-fluoroaniline**.



Applications in Drug Development and Organic Synthesis

2-Bromo-4-fluoroaniline is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds, including antihistamines, antidepressants, and antihypertensive agents.[2] It is notably used in the synthesis of fexofenadine and duloxetine.[2] Its utility stems from its ability to participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures.[4]

Representative Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is a powerful tool for forming carbon-carbon bonds. Below is a general workflow for a Suzuki coupling reaction using an aryl bromide like **2-Bromo-4-fluoroaniline**.

Materials:

- 2-Bromo-4-fluoroaniline (or a derivative)
- Arylboronic acid (or ester)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., 1,4-dioxane/water, isopropanol/water)

Procedure:

- In a reaction vessel, combine **2-Bromo-4-fluoroaniline**, the arylboronic acid, and the base.
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent and then the palladium catalyst.



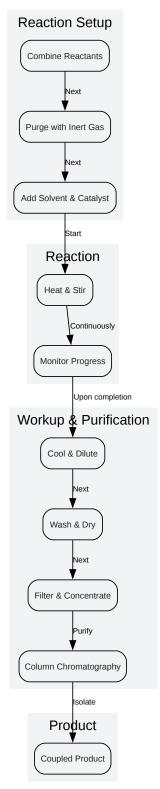




- Heat the reaction mixture with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography.



General Workflow for Suzuki-Miyaura Coupling



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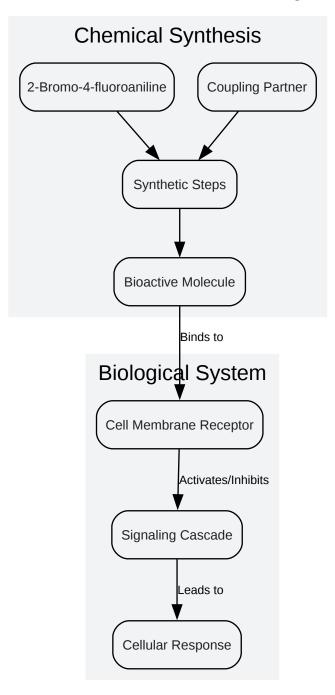
Caption: A representative workflow for a Suzuki-Miyaura coupling reaction.



Role in the Synthesis of Bioactive Molecules

While **2-Bromo-4-fluoroaniline** itself is not typically the final bioactive molecule, it is a critical starting material for synthesizing compounds that can interact with biological targets. The diagram below illustrates this concept, showing how **2-Bromo-4-fluoroaniline** can be used to synthesize a hypothetical bioactive molecule that subsequently modulates a signaling pathway.

Role of 2-Bromo-4-fluoroaniline in Drug Discovery





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Caption: Conceptual pathway from building block to biological effect.

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